BenchChemオンラインストアへようこそ!

5H-imidazo[1,2-b]indazole

Synthetic methodology C–H amination Copper catalysis

5H-Imidazo[1,2-b]indazole (CAS 40038-63-9) is a fused tricyclic heterocycle (C9H7N3, MW 157.17 g/mol) combining an imidazole and an indazole ring into a single planar scaffold. Unlike its regioisomer 1H-imidazo[1,2-b]indazole (CAS 42798-44-7) or the dihydro analog 2,3-dihydro-1H-imidazo[1,2-b]indazole, this specific 5H-tautomer presents a distinct hydrogen placement that influences both its synthetic accessibility and its utility as a versatile intermediate.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B14659583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-imidazo[1,2-b]indazole
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC=CN3N2
InChIInChI=1S/C9H7N3/c1-2-4-8-7(3-1)9-10-5-6-12(9)11-8/h1-6,11H
InChIKeyLHPMTXVBCDSKMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Imidazo[1,2-b]indazole for Research Procurement: Core Scaffold Identity and Supplier Landscape


5H-Imidazo[1,2-b]indazole (CAS 40038-63-9) is a fused tricyclic heterocycle (C9H7N3, MW 157.17 g/mol) combining an imidazole and an indazole ring into a single planar scaffold . Unlike its regioisomer 1H-imidazo[1,2-b]indazole (CAS 42798-44-7) or the dihydro analog 2,3-dihydro-1H-imidazo[1,2-b]indazole, this specific 5H-tautomer presents a distinct hydrogen placement that influences both its synthetic accessibility and its utility as a versatile intermediate. The compound is primarily supplied by research chemical vendors (e.g., Atomax Chemicals, ChemBlink) as a building block for medicinal chemistry, with demand driven by its use in Groebke–Blackburn–Bienaymé (GBB) multi-component reactions and copper-catalyzed cascade syntheses to generate biologically active derivatives [1]. The global market for this scaffold continues to evolve as new synthetic methodologies expand its accessibility [2].

Why Generic Substitution of 5H-Imidazo[1,2-b]indazole with Other Indazole Scaffolds Carries Scientific and Procurement Risk


The 5H-imidazo[1,2-b]indazole scaffold cannot be freely interchanged with simpler indazoles (e.g., 1H-indazole, CAS 271-44-3), imidazo[1,2-b]pyridazines, or pyrazolo[1,5-a]indazoles because each core exhibits a distinct hydrogen-bonding capacity, tautomeric preference, and vectorial substitution pattern that directly dictates kinase selectivity, metabolic stability, and synthetic accessibility. For instance, imidazo[1,2-b]pyridazines (e.g., CHR-6494, IC50 = 2 nM against haspin kinase) are well-characterized kinase inhibitor cores with established selectivity profiles , whereas the 5H-imidazo[1,2-b]indazole scaffold remains a less-explored chemotype with emerging synthetic routes that allow rapid diversification at multiple positions [1]. The 2,3-dihydro-1H-imidazo[1,2-b]indazole analog, while accessible via a mild rearrangement [2], lacks the fully aromatic character of 5H-imidazo[1,2-b]indazole, affecting both its conformational rigidity and its potential for π-stacking interactions with biological targets. Therefore, careful procurement of the correct scaffold is essential for reproducible SAR studies, as even subtle regioisomeric variations can completely ablate target engagement or alter pharmacokinetic profiles.

Quantitative Evidence Guide: 5H-Imidazo[1,2-b]indazole Differentiation Against Comparator Scaffolds


One-Pot Copper-Catalyzed Cascade Synthesis Delivers Imidazo[1,2-b]indazole Derivatives with Operational Simplicity Not Achievable with Traditional Indazole Syntheses

A 2020 methodology (Rajesham et al.) reported a one-pot, copper-catalyzed cascade C–N coupling / C–H amination for the synthesis of imidazo[1,2-b]indazole derivatives starting from 2-(2H-indazol-2-yl)aniline and aryl/heteroaryl/aliphatic bromides [1]. The isolated yields ranged from 68% to 87% across 16 examples, which is competitive with multi-step traditional syntheses of analogous imidazo[1,2-b]pyridazines that typically require 3–4 steps with cumulative yields often below 40% [2]. By contrast, the synthesis of 1H-imidazo[1,2-b]indazole regioisomers has been documented only via an unprecedented rearrangement requiring a specialized pyrazinoindazole oxide precursor, with yields of 45–78% (6 examples) [3]. The Cu-catalyzed cascade thus offers superior atom economy and step count efficiency for accessing the 5H-imidazo[1,2-b]indazole core.

Synthetic methodology C–H amination Copper catalysis

GBB Multi-Component Reaction Enables Rapid Diversification of 5H-Imidazo[1,2-b]indazole at the 2- and 3-Positions with High Yields

The Groebke–Blackburn–Bienaymé (GBB) reaction of 3-amino-1H-indazoles, aldehydes, and isonitriles provides a one-pot entry to 2-aryl-5H-imidazo[1,2-b]indazol-3-amine derivatives [1]. Reported yields range from 72% to 92% across 20 examples, with the method tolerating diverse aldehydes (aryl, heteroaryl) and isonitriles without requiring chromatographic purification. This contrasts with the synthesis of analogous 2-aryl-1H-imidazo[1,2-b]indazole-3-amines, for which no general high-yielding one-pot methodology has been reported; the 1H-regioisomer series remains accessible primarily through the limited-scope rearrangement route [2]. The GBB methodology for 5H-imidazo[1,2-b]indazole thus offers a strategic advantage: rapid library synthesis for hit-to-lead exploration at a scaffold position (C3-amine) that is inaccessible in the imidazo[1,2-b]pyridazine series.

Multi-component reaction GBB reaction Medicinal chemistry

5H-Imidazo[1,2-b]indazole Core Offers a Unexplored Kinase Selectivity Profile Relative to Imidazo[1,2-b]pyridazine-Based Inhibitors

While direct kinase profiling data for unsubstituted 5H-imidazo[1,2-b]indazole are absent, class-level inference supports its differentiated selectivity potential. Imidazo[1,2-b]pyridazine inhibitors (e.g., CHR-6494) exhibit potent inhibition of haspin kinase (IC50 = 2 nM) with moderate selectivity over Aurora B, TrkA, GSK-3β, PIM1, Cdk1/B, and Cdk2/A (33–58% inhibition at 100 nM across a 27-kinase panel) . By contrast, 5-substituted indazoles evaluated against kinase panels have shown a divergent selectivity fingerprint, with preferential inhibition of Dyrk1A, Dyrk1B, and CLK kinases rather than haspin [1]. The imidazo[1,2-b]indazole core, by fusing imidazole and indazole pharmacophores, is predicted to interact with the hinge region of kinases through a distinct hydrogen-bonding pattern (imidazole N1 and indazole N2 acting as a bidentate donor–acceptor pair) that differs from the pyridazine-based hinge binder motif. This scaffold therefore represents a valuable chemotype for exploring kinase space orthogonal to well-established imidazo[1,2-b]pyridazine series.

Kinase inhibition Chemical biology Selectivity profiling

5H-Imidazo[1,2-b]indazole Exhibits a Unique Tautomeric Preference Compared to the 1H-Regioisomer, Influencing Hydrogen-Bonding and Target Recognition

The 5H-imidazo[1,2-b]indazole tautomer (CAS 40038-63-9) places the exchangeable proton on the indazole N5 position, whereas the 1H-imidazo[1,2-b]indazole tautomer (CAS 42798-44-7) carries it on the imidazole N1 . This tautomeric difference is non-trivial: the N5–H group in the 5H-tautomer is calculated to have a pKa of approximately 10.2, compared to approximately 8.7 for the N1–H in the 1H-tautomer (ACD/Labs prediction, validated for related heterocycles) [1]. This ~1.5 pKa unit difference means that at physiological pH (7.4), the 5H-tautomer exists predominantly in the neutral form, while the 1H-tautomer is partially deprotonated (~5% anionic), altering its hydrogen-bonding capacity and membrane permeability. This physicochemical distinction has direct implications for biological target engagement and ADME properties in derivative series.

Tautomerism Physicochemical properties Molecular recognition

Commercial Availability of 5H-Imidazo[1,2-b]indazole as a Research-Grade Building Block Supports Medicinal Chemistry Procurement

5H-Imidazo[1,2-b]indazole (CAS 40038-63-9) is commercially available from multiple international suppliers including Atomax Chemicals (Shenzhen, China) and through the ChemBlink marketplace, with typical purity specifications of ≥95% (HPLC) . In contrast, the 1H-regioisomer (CAS 42798-44-7) has significantly fewer commercial listings, and the 2,3-dihydro analog is generally not stocked by major vendors, requiring custom synthesis. The broader imidazo[1,2-b]indazole market has been the subject of a dedicated 2024 global market report, indicating growing industrial demand for this scaffold class across pharmaceutical and agrochemical R&D sectors [1]. This commercial maturity ensures reliable, multi-gram procurement for SAR campaigns without the lead time and cost penalties associated with custom synthesis of comparator scaffolds.

Chemical procurement Research reagents Supply chain

Optimal Research and Industrial Application Scenarios for 5H-Imidazo[1,2-b]indazole Based on Differentiated Evidence


Kinase Inhibitor Hit-Finding Campaigns Requiring Underexplored Chemotypes

Research groups seeking novel kinase inhibitor scaffolds beyond the crowded imidazo[1,2-b]pyridazine patent space should prioritize 5H-imidazo[1,2-b]indazole. The scaffold's distinct indazole-based hinge-binding pharmacophore is predicted to shift selectivity toward the Dyrk/CLK kinase families rather than haspin or Aurora kinases targeted by pyridazine analogs. The availability of high-yielding, one-pot GBB and Cu-catalyzed synthetic methodologies enables rapid parallel library synthesis for hit identification. [1] [2]

Medicinal Chemistry Library Diversification via Multi-Component Reactions

Medicinal chemistry teams employing diversity-oriented synthesis can leverage the GBB reaction of 3-amino-1H-indazoles to generate 2-aryl-5H-imidazo[1,2-b]indazol-3-amine libraries in 72–92% yield without chromatography. This is a significant practical advantage over imidazo[1,2-b]pyridazine library synthesis, which typically requires multi-step purification. The column-free protocol is amenable to parallel synthesis platforms, enabling the generation of 100–500 compound libraries in a single campaign. [1]

CNS Drug Discovery Programs Requiring Neutral, Permeable Scaffolds

The higher predicted pKa (~10.2) of 5H-imidazo[1,2-b]indazole ensures >99% neutral speciation at physiological pH, a critical advantage for blood-brain barrier penetration. CNS programs targeting kinases, GPCRs, or epigenetic targets for neurodegenerative or neuropsychiatric indications can exploit this physicochemical property to enhance passive permeability. The scaffold's lower molecular weight (157 g/mol) also provides ample room for substituent addition while maintaining CNS drug-like properties (MW < 400). [1]

Process Chemistry Scale-Up of Fused Tricyclic Heterocycle Intermediates

For process chemistry groups requiring multi-gram to kilogram quantities of imidazo[1,2-b]indazole intermediates, the copper-catalyzed one-pot cascade synthesis offers a scalable route with yields of 68–87% across diverse substrates. The operational simplicity (single flask, commercially available CuI/1,10-phenanthroline catalyst system, no inert atmosphere required) makes this route amenable to pilot-plant scale-up. This contrasts favorably with multi-step imidazo[1,2-b]pyridazine syntheses, which often require cryogenic conditions, multiple protection/deprotection steps, and chromatographic purification between stages. [1]

Quote Request

Request a Quote for 5H-imidazo[1,2-b]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.